Cas no 213744-81-1 (4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine)
4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(1-methylethyl)-
- 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-5-iodo-7-propan-2-ylpyrrolo[2,3-d]pyrimidine
- 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine
- DTXSID80598930
- CS-0037539
- SCHEMBL407871
- BS-41869
- KJHYDYATVCGFKG-UHFFFAOYSA-N
- 4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]-pyrimidine
- 4-chloro-5-iodo-7-isopropylpyrrolo-[2,3-d]pyrimidine
- 4-Chloro-5-iodo-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
- MFCD12405995
- 4-chloro-5-iodo-7-isopropylpyrrolo[2,3-d]pyrimidine
- 213744-81-1
- SY125546
- AMY7023
- W10451
- DA-39608
- AKOS015918656
-
- MDL: MFCD12405995
- Inchi: 1S/C9H9ClIN3/c1-5(2)14-3-6(11)7-8(10)12-4-13-9(7)14/h3-5H,1-2H3
- InChI Key: KJHYDYATVCGFKG-UHFFFAOYSA-N
- SMILES: IC1=CN(C2C1=C(N=CN=2)Cl)C(C)C
Computed Properties
- Exact Mass: 320.95267
- Monoisotopic Mass: 320.95297g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 30.7Ų
Experimental Properties
- PSA: 30.71
4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM269626-1g |
4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine |
213744-81-1 | 95% | 1g |
$795 | 2021-08-18 | |
| Ambeed | A889782-1g |
4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine |
213744-81-1 | 97% | 1g |
$50.0 | 2024-04-21 | |
| Ambeed | A889782-5g |
4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine |
213744-81-1 | 97% | 5g |
$149.0 | 2024-04-21 | |
| Ambeed | A889782-10g |
4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine |
213744-81-1 | 97% | 10g |
$248.0 | 2024-04-21 | |
| Ambeed | A889782-25g |
4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine |
213744-81-1 | 97% | 25g |
$497.0 | 2024-04-21 | |
| Ambeed | A889782-50g |
4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine |
213744-81-1 | 97% | 50g |
$794.0 | 2024-08-03 | |
| Ambeed | A889782-100g |
4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine |
213744-81-1 | 97% | 100g |
$677.0 | 2024-08-03 | |
| Ambeed | A889782-250g |
4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine |
213744-81-1 | 97% | 250g |
$2582.0 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0079-1g |
4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine |
213744-81-1 | 97% | 1g |
¥230.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0079-5g |
4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine |
213744-81-1 | 97% | 5g |
¥692.0 | 2024-04-22 |
4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine Suppliers
4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine
Introduction to 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine (CAS No. 213744-81-1)
4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine (CAS No. 213744-81-1) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrrolo[2,3-d]pyrimidine class, which is a well-known scaffold in drug discovery, particularly for its role in developing kinase inhibitors and other therapeutic agents.
The structural features of 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine make it a valuable intermediate in the synthesis of more complex molecules. The presence of both chloro and iodo substituents on the pyrrolopyrimidine ring provides multiple sites for further functionalization, enabling chemists to explore a wide range of derivatives with tailored biological properties. This flexibility has made it a popular choice for medicinal chemists seeking to develop novel small-molecule drugs.
In recent years, there has been a surge in research focused on developing inhibitors targeting various kinases, which are enzymes involved in numerous cellular processes, including cell growth, division, and signal transduction. 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine has been identified as a promising lead compound in this context due to its ability to modulate kinase activity. Several studies have demonstrated its potential in inhibiting tyrosine kinases, which are implicated in diseases such as cancer and inflammatory disorders.
One of the most compelling aspects of 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine is its role in the development of next-generation kinase inhibitors. Researchers have leveraged its structural motifs to design molecules that exhibit high selectivity and potency against specific kinases. For instance, derivatives of this compound have shown promising results in preclinical studies as inhibitors of Janus kinases (JAKs), which are involved in immune responses and have been implicated in autoimmune diseases.
The synthesis of 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The process typically begins with the construction of the pyrrolopyrimidine core through cyclization reactions, followed by selective halogenation at the 4-, 5-, and 7-position. The introduction of the isopropyl group further enhances the complexity and functionality of the molecule. These synthetic strategies not only showcase the versatility of modern organic chemistry but also provide insights into optimizing reaction conditions for higher yields and purity.
From a pharmacological perspective, 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine has been investigated for its potential therapeutic applications beyond kinase inhibition. Preliminary studies suggest that it may also interact with other targets such as transcription factors and DNA repair enzymes. This broadens its scope as a lead compound for drug development, offering opportunities to explore new therapeutic avenues.
The growing interest in 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine is reflected in the increasing number of patents and scientific publications dedicated to its synthesis and applications. Researchers are continuously refining synthetic methodologies to improve accessibility and scalability, ensuring that this compound remains a viable candidate for drug discovery programs worldwide.
In conclusion,4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine (CAS No. 213744-81-1) represents a significant advancement in medicinal chemistry due to its structural complexity and potential biological activities. Its role as a key intermediate in synthesizing kinase inhibitors and other therapeutic agents underscores its importance in ongoing research efforts aimed at developing novel treatments for various diseases.
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